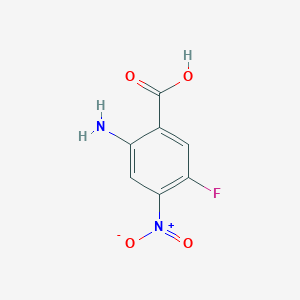

2-Amino-5-fluoro-4-nitrobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multistep chemical processes including nitrification, esterification, and hydronation starting from simpler benzoic acid compounds. For instance, methyl 2-amino-5-fluorobenzoate can be synthesized from 3-fluorobenzoic acid through nitrification, esterification, and reduction processes, yielding significant final products with high purity and yield Yin Jian-zhong, 2010.

Molecular Structure Analysis

The molecular structure of related compounds, like 5-amino-2-nitrobenzoic acid, has been studied using techniques such as X-ray diffraction, revealing its crystalline structure and how it forms hydrogen bonds within the crystal lattice. These studies help in understanding the molecular geometry and interactions at the atomic level R. Mrozek & T. Głowiak, 2004.

Scientific Research Applications

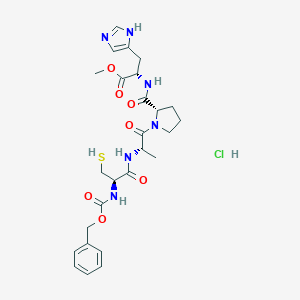

Sensitive Detection of Peptide Activity : Yoshinaga et al. (1994) developed a sensitive method to detect peptides using a derivatization reagent, which is crucial for analyzing amino acid composition and activity in biological samples (Yoshinaga et al., 1994).

High-Performance Liquid Chromatography (HPLC) : Watanabe and Imai (1981) described the use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a pre-column fluorescent labeling reagent for HPLC of amino acids, which is essential in biochemistry and medical diagnostics (Watanabe & Imai, 1981).

Solid-Phase Synthesis : Research by Kilburn et al. (2000) and others has explored the use of related compounds in solid-phase synthesis, a critical method in drug discovery for generating various pharmacologically relevant molecules (Kilburn, Lau, & Jones, 2000).

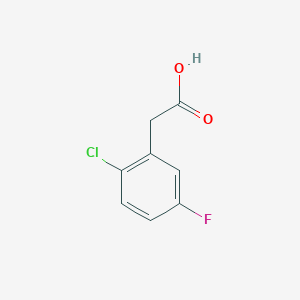

Building Blocks for Heterocyclic Scaffolds : Křupková et al. (2013) discussed using related chloro-fluoro-nitrobenzoic acid as a building block for synthesizing various heterocyclic compounds, which are foundational structures in many therapeutic agents (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorometric Determination : Imai and Watanabe (1981) demonstrated the use of related fluorogenic reagents for the sensitive and selective determination of amino acids, beneficial in various biochemical and clinical contexts (Imai & Watanabe, 1981).

Safety and Hazards

Mechanism of Action

Target of Action

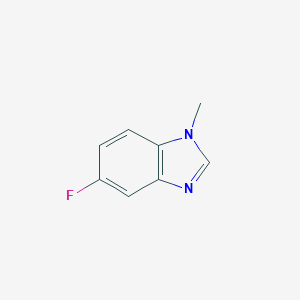

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors ofp38α mitogen-activated protein kinase (MAPK) . MAPKs play a crucial role in cellular signaling related to inflammation, cell differentiation, cell division, cell death, and tumorigenesis .

Mode of Action

Nitro compounds, such as this one, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets .

Biochemical Pathways

As a potential inhibitor of p38α mapk, it may impact the mapk signaling pathway . This pathway is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis .

Pharmacokinetics

Nitro compounds generally have high dipole moments and low volatility, which may influence their bioavailability .

Result of Action

As a potential inhibitor of p38α mapk, it may have effects on cellular signaling and processes such as inflammation and cell differentiation .

properties

IUPAC Name |

2-amino-5-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJVJQGXIAONSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)